molecular formula C10H14N2 B168446 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine CAS No. 14097-40-6

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No. B168446
CAS RN: 14097-40-6
M. Wt: 162.23 g/mol
InChI Key: VRKLIVSHUQSRNF-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a chemical compound with the CAS Number: 14097-40-6 . Its molecular weight is 162.23 and it is typically stored at room temperature . It is usually in the form of a powder .


Synthesis Analysis

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine and its analogs has been a topic of interest in the scientific community . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-1,2,3,4-tetrahydro-7-isoquinolinamine . The InChI code is 1S/C10H14N2/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a melting point of 90-92 degrees Celsius . It is typically stored at room temperature and is usually in the form of a powder .

Scientific Research Applications

Comprehensive Analysis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine Applications

Neurodegenerative Disorders: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine, as part of the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, exhibits biological activities that are beneficial in combating neurodegenerative disorders. These compounds have been studied for their potential to modulate pathways involved in diseases like Parkinson’s and Alzheimer’s .

Infective Pathogens: THIQ derivatives are known to possess diverse biological activities against various infective pathogens. This includes potential antibacterial and antiviral properties that could be harnessed in new therapeutic agents .

Medicinal Chemistry: The compound is a subject of interest in medicinal chemistry due to its structural features that allow for functionalization and modification. This makes it a versatile scaffold for developing new drugs with targeted properties for various diseases .

Analytical Chemistry: In analytical chemistry, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine can be used as a reference compound or standard in chromatographic and spectroscopic methods such as NMR, HPLC, LC-MS, and UPLC to ensure the accuracy and precision of analytical results .

Synthetic Chemistry: The compound serves as a building block in synthetic chemistry for the construction of more complex molecules through reactions like the Bischler–Nepieralski reaction and other synthetic pathways .

Multicomponent Reactions: It is also involved in multicomponent reactions (MCRs), which are valuable tools in drug discovery for generating diverse libraries of compounds. The C(1)-functionalization of THIQs through MCRs has been highlighted for its efficiency and versatility .

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline Recent advances in the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine - BLDpharm

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKLIVSHUQSRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514667
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

CAS RN

14097-40-6
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (3.0 g, 15.6 mmol) was dissolved in EtOAc (10 mL) and stirred vigorously with 10% Pd/C (0.3 g) under a hydrogen atmosphere at 55 PSI. The reaction was stirred for 15 h at rt. The reaction was filtered through celite and concentrated to provide 2.2 g (87%) of the desired 2-methyl-1,2,3,4-tetrahydro-7-isoquinolinamine product as a white powder. 1H NMR (400 MHz, DMSO-d6) δ 6.83 (d, J=8.3 Hz, 1H), 6.44 (d, J=8.0 Hz, 1H), 6.24 (s, 1H), 4.97 (s, 2H), 3.87 (m, 2H), 3.11 (t, J=6.4 Hz, 2H), 2.85-2.68 (m, 2H), 2.58 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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